molecular formula C21H22O4 B166913 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- CAS No. 137460-58-3

4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy-

Cat. No. B166913
CAS RN: 137460-58-3
M. Wt: 338.4 g/mol
InChI Key: VKVHGBWCULITLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is a chemical compound that belongs to the family of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicine.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is not fully understood. However, it is believed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain signaling pathways in the cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- in lab experiments is its high potency and specificity. It has been shown to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it can be difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy-. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area of research is the development of new synthetic methods that can produce the compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.
In conclusion, 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- is a promising compound that has the potential to be used in a variety of scientific research applications. Its anti-cancer properties, as well as its anti-inflammatory, antioxidant, and neuroprotective effects, make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- can be achieved through a series of chemical reactions. One of the most common methods involves the condensation of phenoxyacetic acid with hexyl bromide to form 7-(hexyloxy)phenoxyacetic acid. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a catalyst to produce the final product.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy- has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells.

properties

CAS RN

137460-58-3

Product Name

4H-1-Benzopyran-4-one, 7-(hexyloxy)-3-phenoxy-

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

7-hexoxy-3-phenoxychromen-4-one

InChI

InChI=1S/C21H22O4/c1-2-3-4-8-13-23-17-11-12-18-19(14-17)24-15-20(21(18)22)25-16-9-6-5-7-10-16/h5-7,9-12,14-15H,2-4,8,13H2,1H3

InChI Key

VKVHGBWCULITLM-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3

Other CAS RN

137460-58-3

synonyms

7-hexoxy-3-phenoxy-chromen-4-one

Origin of Product

United States

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